molecular formula C20H17FN4O2S B2960524 1-(4-Fluorophenyl)-3-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)urea CAS No. 941988-86-9

1-(4-Fluorophenyl)-3-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)urea

Número de catálogo B2960524
Número CAS: 941988-86-9
Peso molecular: 396.44
Clave InChI: BNNHQMQBMASLQS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Fluorophenyl)-3-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C20H17FN4O2S and its molecular weight is 396.44. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluorophenyl)-3-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-3-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A series of novel compounds incorporating the structure of interest have been synthesized, showcasing significant biological activities. Notably, these compounds, characterized by urea or bis-urea functionalities with various substituents, have demonstrated notable antiproliferative effects against a range of cancer cell lines, including breast carcinoma MCF-7 cells. The presence of specific substituents like hydroxy group or halogen atoms has been linked to moderate antiproliferative effects, with certain derivatives showing exceptional selectivity and potency against specific cancer cell lines. The synthesis process utilized benzotriazole as a synthon, highlighting the chemical versatility and potential therapeutic applications of these compounds in cancer treatment (Perković et al., 2016).

Metabolism and Disposition Studies

Research into the disposition and metabolism of related compounds, such as SB-649868, an orexin 1 and 2 receptor antagonist, has provided valuable insights into the pharmacokinetics and metabolic pathways of these chemicals. Such studies are crucial for understanding the bioavailability, elimination, and potential toxicological profiles of novel therapeutic agents, guiding their development for clinical use (Renzulli et al., 2011).

Discovery of FLT3 Inhibitors

The compound's structure has influenced the discovery of FLT3 inhibitors capable of overcoming drug-resistant mutations, emphasizing its role in the development of targeted cancer therapies. These inhibitors offer a promising approach for treating conditions like acute myeloid leukemia, showcasing the potential of structural analogues in addressing challenges in oncology (Zhang et al., 2020).

Antagonists for Human Adenosine Receptors

The exploration of isoquinoline and quinazoline urea derivatives as antagonists for human adenosine receptors highlights another therapeutic avenue. These compounds have shown affinity for adenosine A(3) receptors, potentially offering new treatments for conditions like inflammatory diseases, cancer, and cardiovascular diseases. The research underlines the significance of structural modifications in enhancing receptor affinity and selectivity, paving the way for novel drug development (van Muijlwijk-Koezen et al., 2000).

Photocatalytic Synthesis

The compound's structure has also facilitated the development of photocatalytic reactions for constructing complex molecular architectures, such as 5,6-dihydroimidazo[2,1-a]isoquinolines. This method represents a novel approach to synthesizing luminescent materials, potentially applicable in electronic and photonic devices, highlighting the compound's role in advancing materials science and engineering (Wang et al., 2021).

Propiedades

IUPAC Name

1-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c21-15-5-7-16(8-6-15)22-19(27)24-20-23-17(12-28-20)18(26)25-10-9-13-3-1-2-4-14(13)11-25/h1-8,12H,9-11H2,(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNHQMQBMASLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)urea

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.